molecular formula C20H18ClN3O3 B12211549 N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12211549
M. Wt: 383.8 g/mol
InChI Key: ZXVVMHWCOPLYAZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridazine core substituted with a 5-chloro-2-methoxyphenyl group at the N-position and a 4-ethylphenyl moiety at the 1-position. This compound belongs to the dihydropyridazine class, which is structurally analogous to dihydropyridines but distinguished by the presence of two adjacent nitrogen atoms in the heterocyclic ring.

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C20H18ClN3O3/c1-3-13-4-7-15(8-5-13)24-11-10-17(25)19(23-24)20(26)22-16-12-14(21)6-9-18(16)27-2/h4-12H,3H2,1-2H3,(H,22,26)

InChI Key

ZXVVMHWCOPLYAZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the substituents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, although more studies are needed to confirm its efficacy and safety.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which contribute to the compound’s observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including 1,4-dihydropyridines and benzimidazole derivatives. Below is a comparative analysis based on available literature:

Core Heterocycle Modifications

  • Dihydropyridazine vs. Dihydropyridine: The dihydropyridazine core (two nitrogen atoms) in the target compound contrasts with the single nitrogen in dihydropyridines (e.g., nifedipine). For example, 1,4-dihydropyridines like AZ331 and AZ257 () exhibit modified solubility and potency due to substituents like thioether or cyano groups, which are absent in the target compound .
  • Comparison with Benzimidazole Derivatives :
    Compounds such as FIPI and NCDOB () incorporate benzimidazole or piperidine moieties linked to carboxamide groups. These structures enhance lipophilicity and membrane permeability compared to the dihydropyridazine-based target compound, which may limit its bioavailability in certain tissues .

Substituent Analysis

  • Aromatic Substituents :
    The 5-chloro-2-methoxyphenyl group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with the 2-naphthalenecarboxamide group in NFOT () or the furyl-thioether substituents in AZ331 (). These differences may impact receptor selectivity.

    • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and chloro (electron-withdrawing) substituents on the phenyl ring could stabilize or destabilize interactions with hydrophobic enzyme pockets compared to bromo or fluoro substituents in analogs like AZ257 .
  • Alkyl vs. Aryl Side Chains :
    The 4-ethylphenyl group at the 1-position of the dihydropyridazine core provides moderate hydrophobicity, whereas analogs like NCDOB () use piperidinyl-ethyl chains, which may enhance solubility in aqueous environments .

Pharmacological and Physicochemical Properties

A summary of key parameters is provided below:

Property Target Compound AZ331 (1,4-DHP) NCDOB (Benzimidazole)
Molecular Weight (g/mol) ~425.9 (estimated) 601.6 542.0
LogP (Predicted) 3.8–4.2 5.1 4.7
Key Substituents 5-Cl-2-MeO-phenyl, 4-Et-phenyl Furyl, thioether, cyano Piperidinyl-ethyl, chloro
Solubility (mg/mL) <0.1 (aqueous) 0.05 (DMSO) 0.1 (DMSO)

Notes:

  • Limited aqueous solubility is a common challenge among these analogs, necessitating formulation optimization for in vivo studies.

Research Findings and Limitations

  • Target Compound: No direct biological data is available in the provided evidence. Its structural similarity to dihydropyridines (e.g., AZ331) implies possible calcium channel modulation, but this remains speculative without experimental validation .
  • Competitors : Analogs like FIPI and NFOT () are well-characterized inhibitors of phospholipase D (PLD), highlighting the importance of carboxamide-linked aromatic groups for enzyme binding. The absence of a benzimidazole or spirocyclic system in the target compound may limit its efficacy against PLD .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound’s structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C20H20ClN3O3
Molecular Weight 375.85 g/mol
LogP 3.45
Polar Surface Area 76.31 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The presence of the carboxamide and oxo groups suggests potential interactions with enzymes and receptors involved in metabolic pathways. Preliminary studies indicate that it may act as an inhibitor of specific enzymes, potentially modulating inflammatory responses and cellular signaling pathways.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the methoxy and chloro substituents may enhance the electron-donating capacity of the molecule, thus improving its ability to scavenge free radicals.

Antimicrobial Properties

In vitro studies have shown that related compounds possess antimicrobial activity against various bacterial strains. For instance, derivatives of pyridazine compounds have demonstrated efficacy against Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties in preclinical models. It appears to inhibit the activity of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. Inhibition of MPO can lead to reduced oxidative stress and inflammation, which is beneficial in conditions such as arthritis and cardiovascular diseases .

Study 1: MPO Inhibition

A study conducted on a related compound demonstrated robust inhibition of plasma MPO activity in lipopolysaccharide-treated cynomolgus monkeys, suggesting that similar derivatives could be effective in managing inflammatory diseases .

Study 2: Structure-Activity Relationship (SAR)

In a structure-activity relationship study involving derivatives of pyridazine compounds, it was found that modifications at the phenyl ring significantly influenced biological activity. Compounds with electron-withdrawing groups showed enhanced potency against certain cancer cell lines, indicating potential applications in oncology .

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